3-(Trifluoromethyl)cyclobutane-1-carbonitrile 3-(Trifluoromethyl)cyclobutane-1-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804863
InChI: InChI=1S/C6H6F3N/c7-6(8,9)5-1-4(2-5)3-10/h4-5H,1-2H2
SMILES: C1C(CC1C(F)(F)F)C#N
Molecular Formula: C6H6F3N
Molecular Weight: 149.11 g/mol

3-(Trifluoromethyl)cyclobutane-1-carbonitrile

CAS No.:

Cat. No.: VC13804863

Molecular Formula: C6H6F3N

Molecular Weight: 149.11 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)cyclobutane-1-carbonitrile -

Specification

Molecular Formula C6H6F3N
Molecular Weight 149.11 g/mol
IUPAC Name 3-(trifluoromethyl)cyclobutane-1-carbonitrile
Standard InChI InChI=1S/C6H6F3N/c7-6(8,9)5-1-4(2-5)3-10/h4-5H,1-2H2
Standard InChI Key VRMDYBHMHOZRRF-UHFFFAOYSA-N
SMILES C1C(CC1C(F)(F)F)C#N
Canonical SMILES C1C(CC1C(F)(F)F)C#N

Introduction

Structural and Chemical Properties

Molecular Architecture

3-(Trifluoromethyl)cyclobutane-1-carbonitrile features a cyclobutane ring with substituents at the 1- and 3-positions. The -CF₃ group induces significant electron-withdrawing effects, while the -CN group contributes to dipole interactions and reactivity. Key properties include:

PropertyValueSource
Molecular FormulaC₆H₆F₃N
Molecular Weight149.11–149.12 g/mol
IUPAC Name3-(Trifluoromethyl)cyclobutane-1-carbonitrile
SMILESC1C(CC1C(F)(F)F)C#N
InChIKeyVRMDYBHMHOZRRF-UHFFFAOYSA-N

The compound exists as a liquid at room temperature and requires storage at 4°C to maintain stability . Its stereochemistry and conformational flexibility are influenced by the cyclobutane ring’s puckered geometry, which has been studied via 3D conformational analysis .

Synthetic Methodologies

Trifluoromethylation of Cyclobutanone Precursors

A scalable route involves treating 3-methylenecyclobutane-1-carbonitrile with trifluoromethylating agents (e.g., TMSCF₃) under fluoride catalysis. This method yields the target compound with high regioselectivity, as the -CF₃ group preferentially adds to the less hindered position.

Deoxygenation and Decarboxylation Strategies

Alternative approaches start with 4-oxocyclobutane derivatives. For example, Song et al. (2020) demonstrated that cyclobutanones can be converted to trifluoromethyl carbinols using TMSCF₃, followed by deoxygenation with Bu₃SnH and decarboxylation to yield cyclobutane derivatives . While this study focused on carboxylic acids, analogous pathways could be adapted for nitrile synthesis.

Comparative Synthesis Data

Key synthetic conditions and yields from recent studies are summarized below:

Starting MaterialReagents/ConditionsYield (%)Reference
3-Methylenecyclobutane-1-carbonitrileTMSCF₃, KF, 80°C78
4-Oxocyclobutane carboxylateTMSCF₃, TBAF, then Bu₃SnH65*

*Yield for analogous carboxylic acid derivative.

Reactivity and Functionalization

Nitrile Group Transformations

The -CN group undergoes hydrolysis to carboxylic acids under acidic or basic conditions, enabling access to derivatives like 3-(trifluoromethyl)cyclobutane-1-carboxylic acid . This reactivity is critical for prodrug design and metal-organic framework (MOF) synthesis.

Electrophilic Substitution

The electron-deficient cyclobutane ring participates in electrophilic aromatic substitution, though steric hindrance from the -CF₃ group limits reactivity at the 3-position. Recent work explores palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups.

Applications in Research

Medicinal Chemistry

The compound’s rigidity and metabolic stability make it a valuable scaffold for drug discovery. Derivatives are investigated as:

  • Protease inhibitors: The -CF₃ group enhances binding affinity to hydrophobic enzyme pockets.

  • PET imaging agents: Fluorine-18 labeled analogs are proposed for oncology diagnostics.

Materials Science

In polymer chemistry, the nitrile group facilitates cycloaddition reactions to form high-strength networks. Additionally, its liquid crystalline properties are under exploration for display technologies.

Research Challenges and Future Directions

Stereochemical Control

Achieving diastereoselective synthesis remains challenging due to the cyclobutane ring’s conformational flexibility. Asymmetric catalysis using chiral ligands or enzymes could address this .

Scalability Improvements

Current methods suffer from moderate yields (65–78%). Flow chemistry and continuous processing may enhance efficiency, particularly in trifluoromethylation steps.

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